N-tert-Butyl-4-methoxybenzamide
Overview
Description
N-tert-Butyl-4-methoxybenzamide is a chemical compound that is part of a broader class of organic molecules known as benzamides, which are characterized by a benzene ring attached to an amide group. The tert-butyl and methoxy substituents on the benzene ring influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of related N-tert-butyl benzamides has been demonstrated in the literature. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide undergoes directed metalation followed by a reaction with methyl iodide to yield N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide with a high yield of 98% . This showcases the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, which could be extrapolated to the synthesis of N-tert-Butyl-4-methoxybenzamide.
Molecular Structure Analysis
While the specific molecular structure of N-tert-Butyl-4-methoxybenzamide is not directly discussed in the provided papers, the structural characterization of similar compounds can be informative. For example, the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was fully characterized using various spectroscopic methods, including FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to N-tert-Butyl-4-methoxybenzamide.
Chemical Reactions Analysis
The chemical reactivity of N-tert-butyl benzamides can be inferred from the reactions they undergo. The directed metalation reaction mentioned earlier is a key transformation that allows for further functionalization of the benzamide core . Additionally, the synthesis of pyrazole derivatives from tert-butyl and methoxybenzyl precursors involves a one-pot reductive amination, indicating that N-tert-butyl benzamides may participate in similar condensation and reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-tert-butyl benzamides can be deduced from related compounds. For instance, the crystal and molecular structure of a Schiff base derived from a tert-butyl benzamide was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the molecule . Such structural features can influence the melting point, solubility, and stability of the compound. Additionally, the presence of tert-butyl and methoxy groups can affect the compound's hydrophobicity and electronic properties, which are important in determining its reactivity and potential applications in organic synthesis.
Scientific Research Applications
Directed Metalation and Synthetic Applications :
- N-tert-Butyl-N-methyl-2-methoxybenzamide has been utilized in directed metalation syntheses. For instance, its reaction with methyl iodide led to the formation of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide, demonstrating its potential in synthetic chemistry (Reitz & Massey, 1990).
Synthesis and Anti-inflammatory Properties :
- Some derivatives, such as N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating potential medicinal applications (Ikuta et al., 1987).
Generation of Acyclic N-Acylimines :
- α-Methoxybenzamides, precursors of acyclic N-acylimines, have been generated using a free radical process starting from an N-tert-butyl or N-cumyl secondary amine (Chao & Weinreb, 2000).
Insecticidal Activities :
- Novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, related to N-tert-butyl-4-methoxybenzamide, have shown promising insecticidal properties, acting as effective insect growth regulators (Zhao et al., 2007).
Antidiabetic Potential :
- Compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158) have shown potential as therapeutic agents against type 2 diabetes through PPARα/γ dual activation (Jung et al., 2017).
Liquid Crystal Synthesis :
- New rod-like homologous series with tert-butyl groups, such as tert-butyl [4-(4'-n-alkoxybenzoyloxy)benzoates], have been synthesized and evaluated for their mesomorphic properties, indicating applications in material science (Thakur & Patel, 2020).
Synthesis of Constrained Analogues in Dopamine Receptor Ligands :
- Research has been conducted on N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides as potent dopamine D3 receptor ligands (Leopoldo et al., 2006).
Synthesis and Antioxidant Activity of Hybrid Compounds :
- Sterically hindered phenols like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide have been synthesized and shown potential as antioxidants (Storozhok et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHSACJKCPNPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342874 | |
Record name | N-tert-Butyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-methoxybenzamide | |
CAS RN |
19486-73-8 | |
Record name | N-tert-Butyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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